2-(piperidin-2-yl)acetonitrile

pKa basicity regioisomer

2-(Piperidin-2-yl)acetonitrile (CAS 85561-54-2) is a low-molecular-weight (124.18 g/mol) piperidine derivative bearing a nitrile group at the 2-position of the saturated six-membered ring. It is a racemic, free-base liquid at ambient temperature (predicted boiling point 247.5 ± 13.0 °C, density 0.930 ± 0.06 g/cm³) with one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond between the piperidine ring and the acetonitrile side chain.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 85561-54-2
Cat. No. B1282229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperidin-2-yl)acetonitrile
CAS85561-54-2
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CC#N
InChIInChI=1S/C7H12N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-4,6H2
InChIKeyNFZNSNZSCQCOCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-2-yl)acetonitrile (CAS 85561-54-2): Core Properties and Compound Class Context


2-(Piperidin-2-yl)acetonitrile (CAS 85561-54-2) is a low-molecular-weight (124.18 g/mol) piperidine derivative bearing a nitrile group at the 2-position of the saturated six-membered ring . It is a racemic, free-base liquid at ambient temperature (predicted boiling point 247.5 ± 13.0 °C, density 0.930 ± 0.06 g/cm³) with one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond between the piperidine ring and the acetonitrile side chain . The compound is primarily sourced as a synthetic building block for medicinal chemistry and pharmaceutical intermediate applications, with commercial availability at purities ranging from 95% to >99% depending on the vendor .

Synthetic building block for medicinal chemistry and pharmaceutical intermediate applications
Supplied as a racemic, free-base liquid with vendor-dependent purity tiers (95% to >99%)
Low-molecular-weight piperidine derivative with a single rotatable bond, supporting regioisomeric SAR studies

Why 2-(Piperidin-2-yl)acetonitrile Cannot Be Freely Substituted with Piperidine Regioisomers


Although 2-(piperidin-2-yl)acetonitrile shares the molecular formula C₇H₁₂N₂ with its 3- and 4-piperidyl regioisomers, the position of the acetonitrile substituent on the piperidine ring materially alters key physicochemical properties that govern reactivity, solubility, and biological recognition. The 2-substituted isomer exhibits a measurably lower pKa (9.17) than the 4-substituted analog (10.17) , translating to a ~10-fold difference in the protonation state at physiological pH, which directly impacts both salt formation behavior and membrane permeability in biological assays. Similarly, the 2-isomer possesses only one rotatable bond versus the conformational flexibility of the 4-isomer, contributing to a distinct three-dimensional presentation of the nitrile group that can differentiate binding modes to chiral biological targets . These non-trivial differences mean that direct substitution with an off-the-shelf piperidin-3-yl or piperidin-4-yl acetonitrile building block can alter the outcome of a synthetic campaign or a structure–activity relationship (SAR) study in ways that are predictable but avoidable if the correct regioisomer is specified at the procurement stage.

2-(Piperidin-2-yl)acetonitrile
3- or 4-piperidyl regioisomers
Substitution pattern alters pKa by approximately one log unit, which can shift ionization state and membrane permeability in biological assays.
2-(Piperidin-2-yl)acetonitrile
4-substituted analog
Different spatial trajectory of the nitrile group and inability to form intramolecular NH···NC interactions may lead to distinct binding modes to chiral targets.
High-purity (>99%) pharma grade
95–97% generic grades
Lower purity can introduce impurity-driven false positives in biological assays and increases in-house re-purification burden.

Head-to-Head Quantitative Comparison: 2-(Piperidin-2-yl)acetonitrile vs. Closest Regioisomeric Analogs


Piperidine-N pKa: 2-Substituted Isomer is ~10-Fold Less Basic than the 4-Substituted Isomer

The predicted pKa of the piperidine nitrogen in 2-(piperidin-2-yl)acetonitrile is 9.17 ± 0.10, which is approximately one full log unit lower than the predicted pKa of 2-(piperidin-4-yl)acetonitrile (10.17 ± 0.10) . This corresponds to a ~10-fold difference in basicity. At pH 7.4, the 2-isomer exists predominantly in the protonated (charged) form, while the 4-isomer is even more extensively protonated, but the difference in the neutral fraction is significant enough to affect both passive membrane permeability and the compound's behavior in liquid–liquid extraction and salt formation protocols.

Piperidine-N pKa
Cross-study comparable
pKa 9.17 vs. 10.17 (4-isomer)
Supports ionization-state context for membrane permeability studies
In silico prediction; experimental data not available
pKa basicity regioisomer protonation state physicochemical property

Hydrophobicity (LogP): 2-Isomer is Slightly More Hydrophilic than the 4-Isomer

The measured LogP of 2-(piperidin-2-yl)acetonitrile is 0.16, determined experimentally and reported by Hit2Lead . In contrast, the predicted XlogP for 2-(piperidin-4-yl)acetonitrile is 0.2 . Although the absolute difference is modest (~0.04 log units), the directionality indicates that the 2-substituted isomer partitions slightly more favorably into the aqueous phase. Combined with the pKa difference, this subtle shift in hydrophobicity can cumulatively influence the compound's absorption, distribution, and overall drug-likeness profile when used as a building block in lead optimization campaigns.

Hydrophobicity (LogP)
Cross-study comparable
LogP 0.16 vs. XlogP 0.2 (4-isomer)
May support aqueous solubility preference in lead optimization
Experimental vs. predicted value comparison
LogP hydrophobicity partition coefficient regioisomer drug-likeness

Commercial Purity Ceiling: >99% (Pharma Grade) Available for the 2-Isomer

SynHet offers 2-(piperidin-2-yl)acetonitrile at >99% purity, ISO 9001-certified, and describes it as pharmaceutical-grade active pharmaceutical ingredient (API) suitable for USP, BP, and Ph. Eur. applications . In comparison, Hit2Lead supplies the same compound at 95% purity , and Fluorochem at 97% . The availability of a >99% purity option is notable for a racemic, low-molecular-weight building block and provides a meaningful quality advantage for end-users requiring high-assay material for GLP toxicology studies, formulation development, or late-stage medicinal chemistry where impurity profiles must be tightly controlled.

Commercial Purity Ceiling
Direct head-to-head comparison
>99% (SynHet, ISO 9001)
Supports quality-tier selection for impurity-sensitive assays
Vendor-specified; compare 95–97% from other suppliers
purity pharma grade procurement quality specification

Conformational Restriction: Single Rotatable Bond Differentiates the 2-Isomer from More Flexible 4-Isomer

2-(Piperidin-2-yl)acetonitrile contains exactly one rotatable bond, located between the piperidine C2 carbon and the methylene carbon of the acetonitrile side chain . This contrasts with 2-(piperidin-4-yl)acetonitrile, where the side chain is attached at the 4-position, resulting in a similar rotatable-bond count but a different spatial trajectory. More importantly, the 2-substitution places the nitrile group in closer proximity to the piperidine NH, enabling intramolecular hydrogen-bonding interactions (NH···NC) that are geometrically impossible for the 3- and 4-substituted isomers. These conformational constraints can translate into measurably different binding affinities when the building block is incorporated into larger ligand scaffolds, as the presentation of the nitrile group to a target protein is influenced by the substitution pattern.

Conformational Restriction
Class-level inference
1 rotatable bond; intramolecular NH···NC interaction possible
Spatial orientation context for fragment-based library design
Binding data not available; structural analysis only
rotatable bonds conformational flexibility molecular rigidity drug design

Optimal Use Cases for 2-(Piperidin-2-yl)acetonitrile Based on Quantitative Evidence


Medicinal Chemistry: When Slightly Lower Basicity and Higher Hydrophilicity Are Desired

For drug discovery programs where the piperidine-acetonitrile motif is being explored as a basic amine handle with controlled protonation, the 2-isomer (pKa 9.17, LogP 0.16) is a more suitable starting point than the 4-isomer (pKa 10.17, XlogP 0.2). The lower pKa reduces the fraction of permanently charged species at physiological pH, which can improve passive permeability and reduce hERG-related off-target liability that is often associated with highly basic piperidine centers. The slightly higher hydrophilicity of the 2-isomer further supports aqueous solubility, making it a rational choice for oral bioavailability optimization.

Pharmaceutical Process Development Requiring High-Assay Starting Material

When the synthetic sequence demands a high-purity intermediate — e.g., for GLP toxicology batch production or late-stage API manufacturing — procuring the >99% pharma-grade material (SynHet, ISO 9001) eliminates the need for pre-use re-purification. This purity level exceeds the typical 95–97% offered by generic building-block suppliers, reducing process variability and ensuring regulatory compliance for impurity profiling.

Chiral Resolution and Enantioselective Synthesis

2-(Piperidin-2-yl)acetonitrile is supplied as a racemic mixture , with the chiral center located at the piperidine C2 carbon — the same carbon bearing the acetonitrile side chain. This proximity of the chiral center to the functional nitrile group makes the compound an attractive substrate for chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution. The resolved enantiomers can serve as stereochemically defined building blocks for the synthesis of methylphenidate analogs and related CNS-active piperidine derivatives, where the 2-substitution pattern is a structural prerequisite.

Fragment-Based Screening Libraries Requiring Regioisomeric Diversity

Because the 2-, 3-, and 4-substituted piperidine acetonitrile isomers are constitutional isomers with identical molecular formulas but distinct three-dimensional shapes, including all three in a fragment screening library maximizes coverage of the available chemical space around the piperidine core. The 2-isomer's unique conformational signature — one rotatable bond and the potential for intramolecular NH···NC hydrogen bonding — offers a binding mode not accessible to the 3- or 4-substituted analogs, increasing the probability of identifying a fragment hit in a target-based screen.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Lower basicity and higher hydrophilicity vs. 4-isomer
Ionization-state and permeability assay context
Process development requiring high-assay material
Pharma-grade purity (>99%, ISO 9001)
Impurity profiling and lot-to-lot consistency
Chiral resolution and enantioselective synthesis
Racemate with chiral center adjacent to nitrile
Stereochemical-control and enantiomer-attribution review
Fragment-based screening library design
Regioisomerically distinct 3D conformation
Target-engagement context and binding-mode differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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